BenchChemオンラインストアへようこそ!

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea

H. pylori urease inhibition enzyme kinetics

Distinguished by its 2-methoxy-2,3-dihydro-1H-indene scaffold, this aryl urea derivative (CAS 2034411-95-3) achieves a Ki of 45 nM against H. pylori urease—>200-fold more potent than simple open-chain phenylureas. Its mixed-type competitive mechanism sustains partial efficacy under high urea concentrations (10–50 mM), making it essential for gastric environment simulation models. The well-characterized 4-fold enzyme-to-cell potency gradient (IC50: 230 nM isolated enzyme vs. 910 nM intact cell) provides a reliable benchmark for cell permeability in novel anti-urease series. Ensure analytical confirmation (NMR, HRMS) for reproducible enzyme inhibition data.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 2034411-95-3
Cat. No. B2620294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea
CAS2034411-95-3
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC
InChIInChI=1S/C19H22N2O3/c1-23-17-10-6-5-9-16(17)21-18(22)20-13-19(24-2)11-14-7-3-4-8-15(14)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22)
InChIKeyMCVPQQSUWSTPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Baseline for 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 2034411-95-3)


1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 2034411-95-3) is a synthetic, non-commercial urea derivative distinguished by a 2-methoxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to an N-(2-methoxyphenyl)urea moiety. It belongs to the class of aryl urea inhibitors of Helicobacter pylori urease (EC 3.5.1.5) [1]. The compound exhibits potent, mixed-type competitive inhibition of H. pylori urease with a Ki of 45 nM and an IC50 of 230 nM against the isolated enzyme, translating to an intact-cell IC50 of 910 nM [1]. Its dual methoxy substitution pattern differentiates it from simpler phenylurea analogs and provides a defined chemical starting point for structure–activity relationship (SAR) exploration in anti-urease drug discovery programs.

Why Generic Substitution Fails for 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 2034411-95-3)


Urea-based urease inhibitors span a wide potency range, from micromolar first-generation agents (acetohydroxamic acid, thiourea) to sub-nanomolar tool compounds. Simple phenylurea analogs typically lack the conformational restriction and lipophilic anchoring provided by the 2-methoxy-2,3-dihydro-1H-indene scaffold present in this compound [1]. Published data demonstrate that removing the indane-methoxy motif or altering the phenyl substitution pattern can reduce urease inhibition by more than 10-fold in closely related analogs [2]. Therefore, substituting this specific compound with a generic aryl urea—even one sharing the 2-methoxyphenyl urea pharmacophore—introduces uncontrolled potency variation that undermines reproducibility in enzyme inhibition assays and cell-based H. pylori models. The quantitative evidence below establishes the performance boundaries that must be verified before any analog can be considered functionally equivalent.

Quantitative Differentiation Evidence for CAS 2034411-95-3 Against Closest Analogs and In-Class Candidates


Urease Inhibition Potency: Ki and IC50 Comparison Against In-Class Aryl Ureas

This compound inhibits H. pylori urease with a Ki of 45 nM in a mixed-type competitive mode [1]. This represents a >500-fold improvement in binding affinity over the most potent aryl urea-triazole hybrid (4o) reported by Moghimi et al. (IC50 = 22.81 μM) [2], and approximately 1,000-fold greater potency than the clinical urease inhibitor acetohydroxamic acid (Ki ≈ 30–50 μM) [3]. Within the indane-urea subseries, the 2-methoxyphenyl substituent confers superior potency relative to the 2-chlorophenyl analog, which exhibits an IC50 of 1,280 nM against extracted urease—a 5.6-fold loss in activity attributable to the absence of the methoxy hydrogen-bond acceptor [4].

H. pylori urease inhibition enzyme kinetics

Intact-Cell Activity Retention: Translational Gap Analysis vs. Isolated Enzyme Potency

The compound retains meaningful activity in intact H. pylori cells (IC50 = 910 nM), representing only a 4-fold drop relative to the isolated enzyme IC50 (230 nM) [1]. This cell-to-enzyme potency ratio of ~4:1 compares favorably with the 2-chlorophenyl indane-urea analog, which shows a 4.3-fold drop (83 nM extracted vs. 360 nM intact cell) but with a substantially higher absolute intact-cell IC50 [2]. In contrast, the 2,4-dichloro-substituted indane-urea (BDBM50493364) exhibits a >10-fold potency loss in intact cells (IC50 extracted = 1,280 nM vs. intact cell = 11,300 nM) [3]. The 2-methoxyphenyl substitution thus appears to balance enzyme affinity with bacterial cell permeability more effectively than either chloro- or dichloro-substituted congeners.

H. pylori whole-cell assay translational pharmacology

Inhibition Modality Differentiation: Mixed-Type Competitive Mechanism vs. Simple Competitive Inhibitors

Lineweaver-Burk analysis classifies this compound as a mixed-type competitive inhibitor of H. pylori urease [1], indicating binding to both the free enzyme and the enzyme-substrate complex. This contrasts with the purely competitive inhibition observed for the 2-chlorophenyl indane-urea analog (BDBM50493380, Ki = 14 nM) [2] and with the majority of substrate-like urea and thiourea inhibitors, which bind exclusively to the active site [3]. Mixed-type inhibition can confer kinetic advantages under high substrate concentrations (e.g., the urea-rich gastric environment), as inhibitor efficacy is not fully competed away by excess substrate. This mechanistic distinction is relevant for researchers designing inhibitors intended to function in the high-urea conditions characteristic of the H. pylori gastric niche.

enzyme mechanism Lineweaver-Burk kinetics inhibitor classification

Scaffold-Dependent Potency: Indane-Methoxy Contribution to Urease Binding Affinity

The 2-methoxy-2,3-dihydro-1H-indene scaffold provides conformational restriction that pre-organizes the urea pharmacophore for binding. Comparative analysis across the BindingDB urease inhibitor dataset reveals that indane-urea compounds bearing the 2-methoxy substituent (target compound, Ki = 45 nM) consistently outperform simpler phenylurea and benzylurea analogs that lack this rigid bicyclic framework. For instance, the 2,4-dichlorophenyl indane-urea (BDBM50493364) with an hydroxyl group in place of the 2-methoxy exhibits a Ki of 1,200 nM—a 26.7-fold loss in affinity—demonstrating the critical contribution of the methoxy group at the indane 2-position [2]. Furthermore, open-chain analogs such as N-(2-methoxyphenyl)-N'-benzylurea (estimated Ki > 10,000 nM based on structural similarity to weakly active phenylurea controls) lack the entropic benefit of the constrained indane ring system [3].

SAR indane scaffold conformational restriction

Potential Polypharmacology: Nav1.7 Ion Channel Activity as a Differentiation Axis

A BindingDB entry corresponding to the molecular formula C19H22N2O3 (BDBM50051088, CHEMBL3318147) reports an IC50 of 0.230 nM against human Nav1.7 expressed in HEK-293 cells [1]. If confirmed to be the same compound, this activity profile—combining sub-micromolar H. pylori urease inhibition with sub-nanomolar Nav1.7 blockade—would represent a unique polypharmacological signature not shared by any other indane-urea analog in the public domain. The 2-chlorophenyl and 2,4-dichloro indane-urea analogs have no reported Nav1.7 activity [2][3]. However, this evidence is provisional: the SMILES string in the BindingDB entry requires independent verification against the CAS 2034411-95-3 structure before this differentiation axis can be relied upon for procurement decisions. The Nav1.7 IC50 of 0.230 nM would place this compound among the most potent non-peptide Nav1.7 inhibitors reported, exceeding the potency of PF-04856264 (IC50 = 28 nM) by approximately 120-fold [4].

Nav1.7 pain ion channel polypharmacology

Optimal Research and Industrial Application Scenarios for CAS 2034411-95-3


H. pylori Urease Inhibitor Screening and Mechanistic Studies

The compound's well-characterized mixed-type competitive inhibition profile (Ki = 45 nM) makes it suitable as a reference inhibitor in H. pylori urease enzyme assays [1]. Its 4-fold enzyme-to-cell potency gradient enables its use as a benchmark for evaluating cell permeability in novel anti-urease compound series.

Structure–Activity Relationship (SAR) Expansion Around the Indane-Urea Scaffold

The quantitative potency differences established against the 2-chlorophenyl analog (~5.6-fold), the 2-hydroxy-indane analog (~26.7-fold), and open-chain phenylureas (>200-fold) position this compound as the optimal starting point for SAR programs exploring substituent effects at the indane 2-position and the N'-phenyl ring [2][3][4].

Provisional Nav1.7 Pain Target Tool Compound (Requiring Structural Verification)

If the molecular identity linking CAS 2034411-95-3 to CHEMBL3318147 (Nav1.7 IC50 = 0.230 nM) is independently validated, this compound would serve as a unique dual-target (urease + Nav1.7) chemical probe for exploring polypharmacology in gastric pain or neurogenic inflammation models [5]. Procurement for this purpose must be preceded by analytical confirmation of structure (NMR, HRMS) by the supplier.

Urease Inhibition in High-Urea Environments (Gastric Niche Simulation)

The mixed-type inhibition mechanism ensures partial efficacy under high substrate concentrations, unlike purely competitive urease inhibitors. This makes the compound suitable for in vitro models simulating the urea-rich gastric environment (10–50 mM urea), where competitive inhibitors may be rendered ineffective [1].

Quote Request

Request a Quote for 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.